molecular formula C20H25N3O B5086815 1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE

1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B5086815
M. Wt: 323.4 g/mol
InChI Key: ZGHMZGSZSWETHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a butyl group, an ethoxyphenylmethyl group, and an amine group attached to the benzodiazole core. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves several steps, typically starting with the preparation of the benzodiazole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the butyl group, the ethoxyphenylmethyl group, and the amine group through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives, such as:

    1-BUTYL-1H-BENZODIAZOL-5-AMINE: Lacks the ethoxyphenylmethyl group, which may result in different biological activities and properties.

    N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: Lacks the butyl group, which may affect its solubility and interaction with molecular targets.

Properties

IUPAC Name

1-butyl-N-[(2-ethoxyphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-5-12-23-15-22-18-13-17(10-11-19(18)23)21-14-16-8-6-7-9-20(16)24-4-2/h6-11,13,15,21H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMZGSZSWETHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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